2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone
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Overview
Description
2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one is a complex organic compound characterized by the presence of benzothiazole and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-thiol with 4-methoxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or alcohols.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.
Comparison with Similar Compounds
Similar Compounds
- 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]-1-(4-methoxyphenyl)prop-2-en-1-one
- 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)ethanone
Uniqueness
2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one is unique due to its specific combination of benzothiazole and methoxyphenyl groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C18H17NO3S2 |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C18H17NO3S2/c1-3-22-14-8-9-15-17(10-14)24-18(19-15)23-11-16(20)12-4-6-13(21-2)7-5-12/h4-10H,3,11H2,1-2H3 |
InChI Key |
LTIWVXWIMSYPFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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